

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylchrysene

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Compound of Interest		
Compound Name:	6-Methylchrysene	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **6-methylchrysene**, a polycyclic aromatic hydrocarbon (PAH). This document consolidates key data, outlines relevant experimental methodologies, and visualizes associated metabolic pathways and synthetic workflows to support research and development activities.

Core Physicochemical Data

6-Methylchrysene is a solid, carbopolycyclic aromatic compound.[1] Its fundamental physicochemical properties are summarized in the table below, providing a quantitative snapshot for reference and comparative analysis.



Property	Value	Reference
Molecular Formula	C19H14	[2][3][4][5]
Molecular Weight	242.31 g/mol	
CAS Number	1705-85-7	
Melting Point	158.7–161.5 °C	_
Boiling Point	449.4 °C at 760 mmHg	_
Water Solubility	65 μg/L at 27 °C	-
LogP (Octanol/Water Partition Coefficient)	5.45 - 6.0	
Vapor Pressure	7.61 x 10 ⁻⁸ mmHg at 25 °C	_
Density	1.164 g/cm ³	_
Flash Point	217.8 °C	-
Appearance	White crystals	_

Experimental Protocols

The synthesis, purification, and analysis of **6-methylchrysene** involve specific chemical and analytical techniques. The following sections detail the methodologies commonly cited in the literature.

A primary method for synthesizing **6-methylchrysene** is through the photochemical cyclization of a corresponding stilbenoid, a variant of the Mallory reaction.

Protocol Outline:

- Wittig Reaction for Stilbenoid Precursor Synthesis:
 - A naphthalenyl Wittig salt, such as (naphthalen-1-ylmethyl)triphenylphosphonium chloride, is reacted with a substituted benzaldehyde (e.g., 4-methylbenzaldehyde) to form the stilbenoid precursor.



- The reaction is typically carried out in a suitable solvent like THF with a strong base, such
 as potassium tert-butoxide, to generate the ylide.
- The resulting stilbenoid is then purified, often by column chromatography.
- Oxidative Photocyclization:
 - The synthesized stilbenoid is dissolved in a degassed solvent, such as toluene.
 - A stoichiometric amount of iodine (I2) is added to the solution to act as an oxidizing agent.
 - The mixture is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) while air or oxygen is bubbled through the solution. The irradiation continues until the characteristic color of iodine disappears.
 - The reaction mixture is then worked up by washing with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by extraction with an organic solvent like ethyl acetate.

Purification:

- The crude 6-methylchrysene is purified by flash chromatography on silica gel, typically using a non-polar eluent system like petroleum ether/ethyl acetate.
- Final purification is achieved through recrystallization from a solvent mixture such as methanol/chloroform to yield pure white crystals of 6-methylchrysene.

The identity and purity of synthesized **6-methylchrysene** are confirmed using standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method is suitable for analyzing 6-methylchrysene.
 - Column: A C18 column is commonly used.
 - Mobile Phase: A gradient of acetonitrile and water is typically employed. For mass spectrometry detection, a volatile acid like formic acid is used as a modifier instead of phosphoric acid.



- Detection: UV detection at 254 nm is effective due to the aromatic nature of the compound.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate 6-methylchrysene from other isomers and to confirm its molecular weight. The mass spectrum of 6-methylchrysene shows a characteristic molecular ion peak (m/z) at 242.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of **6-methylchrysene** by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

Visualized Pathways and Workflows

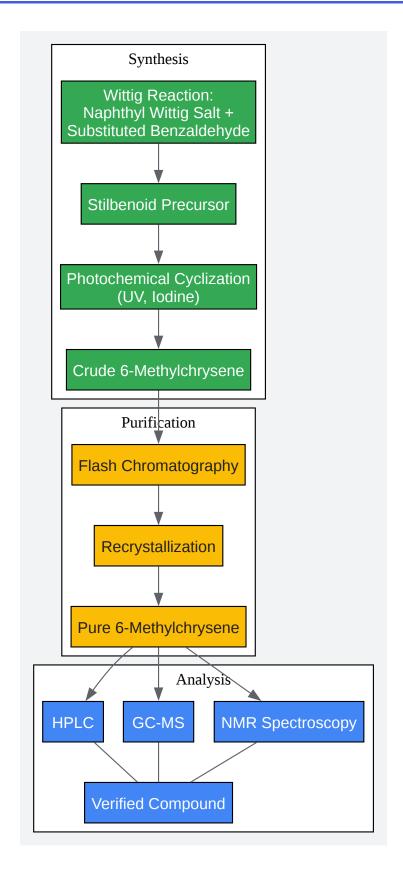
The following diagrams, generated using the DOT language, illustrate key processes related to **6-methylchrysene**.

6-Methylchrysene is a weak carcinogen that undergoes metabolic activation in the body, primarily by cytochrome P450 enzymes. This process converts the relatively inert PAH into reactive metabolites that can bind to DNA, leading to mutations.









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